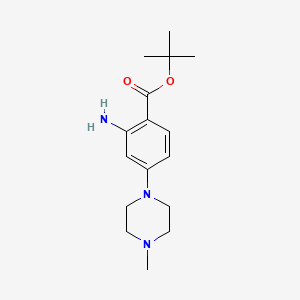

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)13-6-5-12(11-14(13)17)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVPEGUJIXKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034975-35-3 | |

| Record name | 2-amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" basic properties

An In-depth Technical Guide to tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern organic synthesis and medicinal chemistry. The document details its fundamental chemical and physical properties, established synthetic routes, and critical applications, particularly its role as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the practical aspects of handling, safety, and analytical characterization, offering researchers and drug development professionals a consolidated resource for leveraging this compound in their work.

Introduction and Strategic Importance

This compound is a multi-functional organic compound distinguished by its unique structural arrangement. It integrates three key pharmacophores onto a central benzene ring: an aniline moiety (2-amino), a tert-butyl ester (benzoate), and a 4-methylpiperazine substituent. This combination makes it a highly valuable scaffold in drug discovery. The piperazine ring, in particular, is a well-established motif in numerous approved drugs, known for improving aqueous solubility and providing a key site for molecular interactions with biological targets.[1][2] The amino and ester groups offer orthogonal handles for further chemical elaboration, allowing for the systematic construction of complex molecular architectures. Consequently, this compound serves as a pivotal starting material for creating libraries of novel molecules for screening and lead optimization.[1][3]

Physicochemical and Structural Properties

The compound typically presents as a white to off-white crystalline powder.[4] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in solvents like dimethyl sulfoxide (DMSO), chloroform, and ethanol.[4] The tert-butyl ester group provides significant steric hindrance, which can influence reaction kinetics at the carboxyl group and enhance the compound's stability against enzymatic hydrolysis compared to simpler alkyl esters.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1034975-35-3 | [4][5] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [6] |

| Molecular Weight | 291.39 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [4] |

| Solubility | Soluble in ethanol, chloroform, DMSO | [4] |

Visualization of Molecular Structure

The structural arrangement of the functional groups is critical to the compound's reactivity and utility.

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

The synthesis of this intermediate is critical for its availability in research. While multiple routes are conceivable, a common laboratory-scale approach involves the reaction between a substituted aminobenzoic acid precursor and N-methylpiperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

A prevalent method involves the nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its reliability and scalability.

-

Precursor Selection: The synthesis typically starts with a di-substituted benzene ring, such as tert-butyl 2-amino-4-fluorobenzoate or a related compound where the 4-position has a good leaving group (e.g., -Cl, -NO₂). The fluorine atom activates the ring for nucleophilic attack and is an excellent leaving group. The tert-butyl ester and amino groups are often installed prior to the key substitution step.

-

Reaction Setup: The fluorinated precursor is dissolved in an appropriate polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF).

-

Nucleophilic Addition: 1-methylpiperazine is added to the solution, often in a slight excess to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is included to scavenge the hydrofluoric acid (HF) byproduct.

-

Heating and Monitoring: The reaction mixture is heated, typically between 80-120 °C. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual aqueous-soluble impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a pure solid.[4]

Causality in Experimental Design

-

Solvent Choice: Polar aprotic solvents (DMSO, DMF) are chosen because they effectively solvate the cationic intermediates of the SₙAr mechanism without interfering with the nucleophile, thereby accelerating the reaction.

-

Base: The inorganic base (K₂CO₃) is crucial. Without it, the HF generated would protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.

-

Purification: Crystallization is a highly effective method for purifying solid organic compounds, as it leverages differences in solubility between the desired product and impurities at different temperatures, resulting in a highly pure crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Structural confirmation and purity assessment are paramount. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum include a singlet for the nine tert-butyl protons, distinct multiplets for the aromatic protons, and characteristic signals for the piperazine and N-methyl protons.[7][8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Vendors like BLDpharm and ChemicalBook often provide access to spectral data for reference.[5][9]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in pharmaceutical research. Its well-defined structure, featuring multiple points for chemical modification, makes it an ideal scaffold for the synthesis of diverse compound libraries. The synthetic protocols are robust and scalable, ensuring its accessibility for research and development. Proper handling and analytical verification are essential to ensure the integrity of experimental outcomes. This guide serves as a foundational resource for scientists aiming to incorporate this versatile building block into their research programs.

References

-

ChemBK. (2024, April 9). This compound. Available at: [Link]

-

PubChem. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]

-

PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Available at: [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

-

Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

Sources

- 1. CAS 1034975-35-3: tert-butyl 2-amino-4-(4-methylpiperazin-… [cymitquimica.com]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 1034975-35-3 [chemicalbook.com]

- 6. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | C16H25N3O2 | CID 66735920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(1034975-35-3) 1H NMR [m.chemicalbook.com]

- 8. (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester(1932542-32-9) 1H NMR spectrum [chemicalbook.com]

- 9. 1034975-35-3|this compound|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Abstract

This compound is a novel organic compound with a chemical structure suggestive of potential pharmacological activity.[1][2] Comprising a benzoate moiety, an amino group, and a 4-methylpiperazine ring, this molecule integrates functionalities present in various known bioactive agents.[2] The piperazine ring is a common scaffold in medicinal chemistry, known to impart a wide range of biological activities, often through interaction with central nervous system targets.[3][4] Similarly, aminobenzoate derivatives have been explored for their therapeutic potential, including analgesic and anti-inflammatory effects.[5] This guide presents a comprehensive, systematic framework for the elucidation of the mechanism of action of this compound, from initial characterization and target identification to in-depth mechanistic studies and preclinical validation. It is intended for researchers and drug development professionals seeking to characterize novel chemical entities.

Introduction and Physicochemical Profiling

This compound, hereafter referred to as Compound X, is a small molecule with the chemical formula C16H25N3O2.[6] While its specific biological activities are not yet characterized, its structural motifs provide a rational basis for investigation. The piperazine moiety is a well-established pharmacophore, with derivatives exhibiting activity at dopamine, serotonin, and adrenergic receptors.[4][7] The aminobenzoate core is also of interest, with related structures showing potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[8]

A foundational step in characterizing Compound X is to establish its physicochemical properties and predict its drug-like potential.

In Silico Profiling

Computational tools can provide initial insights into the pharmacokinetic properties of Compound X. This analysis helps to guide subsequent experimental design.

| Parameter | Predicted Value | Implication |

| Molecular Weight | 291.39 g/mol | Compliant with Lipinski's Rule of Five (<500 Da) |

| LogP (o/w) | 2.5 - 3.5 | Suggests good membrane permeability |

| Hydrogen Bond Donors | 1 (from the amino group) | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | Compliant with Lipinski's Rule of Five (≤10) |

| Polar Surface Area (PSA) | ~55 Ų | Suggests potential for blood-brain barrier penetration |

Note: These values are estimations and require experimental verification.

Experimental Verification

The predicted properties should be confirmed through standard laboratory procedures:

-

Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

-

Stability: Assess the stability of the compound at different pH values and temperatures, and in the presence of liver microsomes.

-

LogP/LogD: Experimentally determine the octanol-water partition coefficient to confirm its lipophilicity.

Target Identification Strategies

Given the lack of a known target for Compound X, a multi-pronged approach to target identification is recommended. The workflow below outlines a rational strategy for identifying potential molecular targets.

Caption: A workflow for target identification of Compound X.

Broad Target Panel Screening

Given the structural similarity of Compound X to known CNS-active agents, initial screening against a broad panel of receptors and enzymes is a cost-effective starting point. Commercial services offer screening against hundreds of targets, including:

-

GPCRs: A comprehensive panel of dopamine, serotonin, adrenergic, and opioid receptors.

-

Ion Channels: Voltage-gated and ligand-gated ion channels.

-

Kinases: A broad kinase panel to investigate potential inhibitory activity.

-

Other Enzymes: Including phosphodiesterases and proteases.

Affinity-Based Target Identification

If broad screening does not yield a clear target, or to identify novel targets, affinity-based methods can be employed.

Protocol: Immobilization of Compound X for Affinity Chromatography

-

Synthesis of an Amine-Reactive Derivative: Synthesize a derivative of Compound X with a linker arm terminating in a primary amine. This can be achieved by modifying the synthesis protocol.

-

Immobilization: Covalently couple the amine-reactive derivative to NHS-activated sepharose beads.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a neuronal cell line if CNS activity is suspected).

-

Affinity Pull-Down: Incubate the immobilized Compound X with the cell lysate.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

In Vitro Target Validation and Mechanistic Elucidation

Once a putative target is identified, a series of in vitro experiments are necessary to validate the interaction and elucidate the mechanism of action. The following protocols assume a hypothetical identification of a G-protein coupled receptor (GPCR) as a primary target.

Binding Assays

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a known radiolabeled ligand for the target receptor.

-

Competition: Add increasing concentrations of Compound X to displace the radioligand.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X to determine the Ki (inhibitory constant).

Functional Assays

Functional assays are crucial to determine whether Compound X acts as an agonist, antagonist, or allosteric modulator.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

-

Compound Treatment: Treat the cells with increasing concentrations of Compound X. For antagonist testing, co-treat with a known agonist.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure the concentration of cAMP using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of Compound X to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates a hypothetical signaling pathway for a Gs-coupled GPCR, which could be investigated for Compound X.

Caption: A hypothetical Gs-coupled signaling pathway for Compound X.

Cellular and Preclinical In Vivo Studies

After in vitro characterization, the mechanism of action must be confirmed in a more complex biological context.

Cellular Phenotypic Assays

Based on the identified target and pathway, relevant cellular assays should be performed. For example, if Compound X modulates a receptor involved in neuronal excitability, assays measuring calcium influx or membrane potential could be employed.

Preclinical In Vivo Models

The selection of an appropriate animal model is critical. If Compound X is found to be a potent D2 receptor agonist, a rodent model of Parkinson's disease could be used to assess its efficacy.[4] Key parameters to measure would include motor function, alongside pharmacokinetic and pharmacodynamic assessments to establish a dose-response relationship in vivo.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. This guide provides a comprehensive framework, from initial in silico profiling and target identification to in-depth in vitro and in vivo characterization. By following this structured pathway, researchers can efficiently and rigorously define the pharmacological profile of new chemical entities, paving the way for potential therapeutic development.

References

-

Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. Available at: [Link]

-

ChemBK. (2024). This compound. Available at: [Link]

-

Rege, P. V., et al. (2004). Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 12(16), 4361–4373. Available at: [Link]

-

ChemUniverse. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]

- Google Patents. (n.d.). US8796264B2 - 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections.

-

Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 1034975-35-3: tert-butyl 2-amino-4-(4-methylpiperazin-… [cymitquimica.com]

- 3. Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate | Benchchem [benchchem.com]

- 4. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | C16H25N3O2 | CID 66735920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profiling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the ultimate success of a compound is its solubility.[1][2][3] Poor aqueous solubility is a major hurdle, with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[1][4] This characteristic can severely limit a drug's absorption, bioavailability, and overall therapeutic efficacy, leading to suboptimal clinical outcomes and the potential for project termination.[5][6][7] For researchers, scientists, and drug development professionals working with promising intermediates like tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, a thorough understanding and empirical determination of its solubility profile is not merely a data point, but a cornerstone of a successful development program.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple recitation of methods to offer a detailed, field-proven perspective on experimental design, data interpretation, and the underlying scientific principles that ensure the generation of robust and reliable solubility data.

Understanding the Compound: A Structural Perspective on Solubility

While specific experimental data for this compound is not publicly available, a structural analysis of the molecule provides valuable context for anticipating its solubility behavior. The molecule possesses several key functional groups that will influence its interaction with various solvents:

-

Aromatic Amine and Benzoate Ester: These groups introduce polarity and potential for hydrogen bonding.

-

Tert-butyl Group: A bulky, non-polar moiety that contributes to lipophilicity.

-

4-Methylpiperazine Moiety: A tertiary amine with a pKa that will dictate its ionization state in response to pH, a critical factor in aqueous solubility.[5][8]

The interplay of these structural features suggests that the solubility of this compound will be highly dependent on the properties of the solvent system, particularly its pH and polarity.[8][9]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

A crucial first step in designing a solubility assessment is to distinguish between kinetic and thermodynamic solubility.[10][11]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution where it was initially fully dissolved in an organic solvent (typically DMSO).[11][12] It is a high-throughput method often employed in the early stages of drug discovery for rapid screening of large numbers of compounds.[13][14] The results can be influenced by the rate of compound addition and the time to precipitation.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[10][15][16] While more time- and resource-intensive to determine, it provides the most accurate and relevant data for formulation development and predicting in-vivo behavior.[15][17]

For a compound like this compound, which is likely in the lead optimization or preclinical development phase, determining both kinetic and thermodynamic solubility is highly recommended to gain a complete picture of its behavior.

Experimental Protocols for Solubility Determination

The following sections detail robust, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for an initial assessment of solubility across a range of concentrations. The principle lies in measuring the light scattered by insoluble particles (precipitate) formed when a DMSO stock solution of the compound is introduced into an aqueous buffer.[7][18]

Diagram of the Kinetic Solubility Workflow:

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. rheolution.com [rheolution.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

This technical guide provides an in-depth analysis of the spectroscopic data for the organic compound tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound is a complex organic molecule with potential applications as an intermediate in pharmaceutical synthesis.[1] Its structure, featuring a substituted aminobenzoate core and a methylpiperazine moiety, necessitates a thorough characterization to confirm its identity and purity. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide will detail the expected spectroscopic signatures of this compound and provide the rationale behind the data interpretation.

Chemical Structure:

Molecular Formula: C₁₆H₂₅N₃O₂[1]

Molecular Weight: 291.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of structurally similar fragments, such as tert-butyl 2-aminobenzoate and 1-methylpiperazine.[2][3] The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (3H) | 6.0 - 7.8 | m | 3H |

| -NH₂ (2H) | 4.5 - 5.5 | br s | 2H |

| Piperazine (8H) | 2.4 - 3.2 | m | 8H |

| -CH₃ (3H) | 2.3 | s | 3H |

| -C(CH₃)₃ (9H) | 1.5 | s | 9H |

Causality behind Predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The amino protons will likely appear as a broad singlet. The piperazine and methyl protons will be in the aliphatic region, with the tert-butyl group showing a characteristic singlet due to the nine equivalent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~167 |

| Aromatic C-O | ~150 |

| Aromatic C-N | ~148 |

| Aromatic C-H | 110-130 |

| Aromatic C-piperazine | ~115 |

| Piperazine C-N | 45-55 |

| -CH₃ | ~46 |

| -C(CH₃)₃ | ~80 |

| -C(CH₃)₃ | ~28 |

Expertise in Interpretation: The carbonyl carbon of the ester is the most deshielded. The aromatic carbons show a range of shifts depending on the substituent. The aliphatic carbons of the piperazine, methyl, and tert-butyl groups appear in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data.

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Trustworthiness of Protocol: This self-validating system ensures reproducibility. The use of a deuterated solvent with a known internal standard (like TMS) allows for accurate chemical shift referencing. Careful shimming minimizes spectral artifacts, leading to high-resolution data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is predicted to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3300 | Medium (two bands) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium to Strong |

| C=O stretch (ester) | 1720-1700 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-N stretch (aromatic amine) | 1335-1250 | Strong |

| C-O stretch (ester) | 1300-1150 | Strong |

Authoritative Grounding: The presence of two N-H stretching bands is characteristic of a primary amine.[4] The strong carbonyl absorption is indicative of the ester group.[5] The C-N stretching of the aromatic amine is also a key diagnostic peak.[4]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

Workflow for KBr Pellet Preparation:

Caption: Workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Fragments

| Fragment | Predicted m/z |

| [M]⁺ | 291 |

| [M - C(CH₃)₃]⁺ | 234 |

| [M - OC(CH₃)₃]⁺ | 218 |

| [C₇H₇]⁺ (tropylium ion) | 91 |

| [C₄H₉]⁺ (tert-butyl cation) | 57 |

Mechanistic Insights: The molecular ion at m/z 291 confirms the molecular weight. The loss of the tert-butyl group (m/z 57) is a common fragmentation pathway for tert-butyl esters.[6] The piperazine ring can also undergo fragmentation, leading to other characteristic ions. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the ring and the bonds connecting the ring to the rest of the molecule.[7][8]

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is outlined below.

Workflow for EI-MS Data Acquisition:

Sources

- 1. chembk.com [chembk.com]

- 2. tert-Butyl 2-aminobenzoate | 64113-91-3 [amp.chemicalbook.com]

- 3. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. Tert-butyl benzoate | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

A Strategic Guide to Investigating the Biological Potential of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

An In-Depth Technical Whitepaper for Drug Discovery & Development Professionals

Executive Summary

This document provides a comprehensive strategic framework for evaluating the potential biological activity of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (henceforth designated TB-AMPB ). While public domain literature on the specific biological functions of TB-AMPB is currently unavailable, its chemical architecture is composed of well-characterized pharmacophores known to interact with high-value therapeutic targets. This guide deconstructs the molecule's structural motifs to predict its likely pharmacological activities, proposes a tiered experimental validation cascade to systematically test these hypotheses, and provides detailed protocols for key assays. The analysis suggests that TB-AMPB holds significant, unexplored potential as a lead compound, primarily in the fields of oncology and neuroscience .

Introduction and Rationale

TB-AMPB (CAS 1034975-35-3) is a known chemical entity, available through various commercial suppliers who primarily list it as a synthetic intermediate.[1][2][3] However, a thorough analysis of its structure reveals a compelling case for its potential as a bioactive molecule. The structure integrates three key motifs with extensive precedent in medicinal chemistry:

-

The 2-Aminobenzoate Core: Derivatives of this scaffold are known to possess a range of biological activities, including analgesic properties.[4]

-

The 4-(4-methylpiperazin-1-yl) Moiety: This functional group is a cornerstone of modern drug design, appearing in a multitude of approved drugs.[5] Its presence is strongly associated with activity against protein kinases and central nervous system (CNS) receptors.[6][7]

-

The Tert-butyl Ester: This group may function as a prodrug, improving membrane permeability and metabolic stability. In vivo hydrolysis by esterases would unmask a carboxylic acid, potentially altering the compound's target affinity, selectivity, and pharmacokinetic profile.

The convergence of these motifs strongly suggests that TB-AMPB is not merely an inert intermediate but a prime candidate for targeted biological screening. This guide outlines a logical, resource-efficient strategy to unlock its therapeutic potential.

Structural Analysis and Predicted Target Classes

The pharmacological potential of TB-AMPB can be hypothesized by examining the established roles of its constituent parts.

-

The Methylpiperazine Group as a Privileged Scaffold: The piperazine ring is a versatile scaffold found in drugs targeting a wide array of biological systems.[5] The addition of a methyl group on the distal nitrogen is particularly prevalent in two key areas:

-

Oncology - Kinase Inhibition: Many successful tyrosine kinase inhibitors (TKIs) utilize the methylpiperazine group to enhance aqueous solubility and engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases. This motif is frequently implicated in the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][8]

-

Neuroscience - GPCR Modulation: The same moiety is a classic feature of CNS-active agents, including antipsychotic, antidepressant, and anxiolytic drugs.[9] It often confers affinity for G-Protein Coupled Receptors (GPCRs), particularly dopamine (D₂) and serotonin (5-HT) receptor subtypes.[7][9]

-

-

Potential for Bioactivation: The tert-butyl ester is a sterically hindered group that can prevent premature hydrolysis while facilitating cell entry. Once inside the target cell or tissue, endogenous esterases can cleave it to reveal the free carboxylic acid. This bioactivation can be a critical design element, as the resulting carboxylate may form a salt bridge or key interaction with the biological target that the parent ester cannot.

Based on this analysis, the primary predicted target classes for TB-AMPB are:

-

Protein Kinases: Particularly those in the PI3K/AKT/mTOR, MAPK, and EGFR signaling pathways.

-

GPCRs: With a focus on dopaminergic and serotonergic receptors involved in CNS disorders.

-

Other Potential Targets: The flexible binding features of piperazine-containing compounds have also been associated with antibacterial, anti-inflammatory, and neuroprotective activities.[8][10]

Hypothetical Mechanisms of Action

To visualize the predicted activities, we can model two high-probability mechanisms of action for TB-AMPB.

A. Hypothetical Kinase Inhibition Pathway

This diagram illustrates how TB-AMPB could potentially inhibit a receptor tyrosine kinase (RTK) and the downstream PI3K/AKT pathway, a common mechanism for anticancer agents.[6]

Caption: Predicted inhibition of an RTK signaling pathway by TB-AMPB.

B. Hypothetical GPCR Antagonism Workflow

This diagram shows a potential mechanism where TB-AMPB acts as an antagonist at a Gq-coupled serotonin receptor, a pathway relevant to CNS disorders.

Caption: Predicted antagonism of a Gq-coupled GPCR by TB-AMPB.

A Tiered Strategy for Experimental Validation

A systematic, multi-tiered approach is essential to efficiently probe the biological activity of TB-AMPB. This strategy prioritizes broad screening to identify a general activity profile, followed by more focused assays to elucidate the specific mechanism of action.

Caption: A tiered experimental workflow for validating TB-AMPB activity.

The goal of this tier is to cost-effectively determine if TB-AMPB has significant biological activity in the two most probable therapeutic areas.

Protocol 4.1.1: Cancer Cell Line Cytotoxicity Screen (MTT Assay)

-

Objective: To assess the anti-proliferative/cytotoxic effects of TB-AMPB across a panel of human cancer cell lines.

-

Rationale: The MTT assay is a robust, colorimetric method for measuring metabolically active cells, providing a reliable readout of cell viability. A diverse panel (e.g., breast (MCF-7), lung (A549), liver (HepG2), colon (HCT-116)) is crucial to identify tissue-specific sensitivity.[6]

-

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of TB-AMPB in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include "vehicle only" (e.g., 0.5% DMSO) and "no treatment" controls.

-

Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

-

If Tier 1 assays yield positive results, the next step is to identify the specific molecular target and mechanism.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Objective: To quantify the inhibitory activity of TB-AMPB against a specific kinase (e.g., PI3K) or a panel of kinases.

-

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for high-throughput screening.

-

Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer.

-

Compound Addition: Add TB-AMPB at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a positive control inhibitor and a no-compound (DMSO) control.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then that ATP into a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables to facilitate decision-making.

Table 1: Example Data Summary for Tier 1 Cytotoxicity Screen

| Cell Line | Tissue of Origin | TB-AMPB IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

|---|---|---|---|

| MCF-7 | Breast Cancer | [Experimental Value] | [Control Value] |

| A549 | Lung Cancer | [Experimental Value] | [Control Value] |

| HepG2 | Liver Cancer | [Experimental Value] | [Control Value] |

| HCT-116 | Colon Cancer | [Experimental Value] | [Control Value] |

Table 2: Example Data Summary for Tier 2 Kinase Panel

| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |

|---|---|---|

| PI3Kα | [Experimental Value] | [Experimental Value] |

| AKT1 | [Experimental Value] | [Experimental Value] |

| mTOR | [Experimental Value] | [Experimental Value] |

| EGFR | [Experimental Value] | [Experimental Value] |

Conclusion and Future Directions

This compound (TB-AMPB) represents a molecule of significant untapped potential. Its structure contains validated pharmacophores that strongly predict bioactivity in oncology and neuroscience. The lack of existing data presents a unique opportunity for novel discovery.

The strategic framework outlined in this guide—progressing from broad phenotypic screening to specific mechanistic studies—provides a robust and efficient pathway to characterize TB-AMPB. Positive results in the initial tiers would warrant the initiation of a comprehensive medicinal chemistry program focused on lead optimization. Future efforts would involve synthesizing analogues to establish a structure-activity relationship (SAR), focusing on modifications to the aminobenzoate core, the piperazine ring, and the ester group to improve potency, selectivity, and ADME/Tox properties.

Ultimately, a systematic investigation as proposed herein is the critical first step toward potentially transforming this overlooked chemical intermediate into a valuable therapeutic lead.

References

-

Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(15), 5894. Available at: [Link][6]

-

Asif, M. (2015). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. Available at: [Link][4]

-

PubChem. (n.d.). 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Retrieved from [Link][11]

-

Ayurveda Journals. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link][5]

-

Thangam, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1812. Available at: [Link][8]

-

Ismaili, L., et al. (2012). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 55(1), 199-214. Available at: [Link][10]

-

Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Available at: [Link][9]

-

Ali, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2599. Available at: [Link][7]

Sources

- 1. This compound | 1034975-35-3 [chemicalbook.com]

- 2. 1034975-35-3|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | C16H25N3O2 | CID 66735920 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a multifaceted organic compound that presents itself as a valuable building block in medicinal chemistry.[1][2] Its unique structural arrangement, featuring a protected carboxylic acid, a nucleophilic amino group, and a basic piperazine moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, potential applications, and the critical considerations for its use in a research and development setting.

Physicochemical Properties and Structural Attributes

This compound is typically a white to off-white crystalline solid.[1] Its solubility in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide renders it amenable to a variety of reaction conditions.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in unwanted side reactions while being readily cleavable under specific acidic conditions. The primary amino group and the tertiary amine within the piperazine ring offer multiple sites for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1] |

| Molecular Weight | 291.39 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol, chloroform, DMSO | [1] |

| CAS Number | 1034975-35-3 | [3] |

Synthesis and Manufacturing: A Plausible Pathway

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and chemically sound method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated benzoic acid derivative and N-methylpiperazine.[1]

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the preparation of an activated benzoic acid precursor and the subsequent nucleophilic substitution.

Figure 1: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, step-by-step methodology based on established chemical principles for similar transformations.

Step 1: Protection of 2-amino-4-fluorobenzoic acid

-

To a stirred solution of 2-amino-4-fluorobenzoic acid in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 2-amino-4-fluorobenzoate.

Causality: The tert-butyl esterification protects the carboxylic acid from reacting in the subsequent nucleophilic substitution step. (Boc)₂O is a standard reagent for this transformation, and DMAP is a common catalyst.

Step 2: Nucleophilic Aromatic Substitution

-

In a round-bottom flask, dissolve tert-butyl 2-amino-4-fluorobenzoate and N-methylpiperazine in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction progress by HPLC or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by crystallization or column chromatography to yield this compound.

Causality: The electron-withdrawing nature of the carboxylate group and the fluorine atom activates the aromatic ring for nucleophilic attack by the piperazine nitrogen. The high temperature is necessary to overcome the activation energy of the reaction. Potassium carbonate neutralizes the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Mechanism: The SNAr Pathway

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

-

Addition of the Nucleophile: The nitrogen atom of N-methylpiperazine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Figure 2: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).

Role as a Pharmaceutical Intermediate

The structural motifs within this compound make it a promising intermediate for the synthesis of various biologically active molecules.[2] The piperazine ring is a common feature in many approved drugs due to its ability to improve solubility and pharmacokinetic properties.[4]

Analytical Characterization

To ensure the quality and purity of this compound for use in pharmaceutical synthesis, a comprehensive analytical characterization is essential.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), methyl protons on the piperazine ring (singlet, ~2.3 ppm), piperazine ring protons (multiplets, ~2.5-3.2 ppm), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, piperazine carbons, and the carbons of the tert-butyl and methyl groups. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from the amino group), C=O stretching (from the ester), and C-N stretching. |

Chemical suppliers often provide access to such analytical data upon request.[3][5][6]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]

-

Handling: Avoid contact with skin, eyes, and respiratory tract.[1] Handle in a well-ventilated area or a fume hood.

-

Toxicity: Limited toxicity data is available, so exposure should be minimized.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in the field of pharmaceutical synthesis. Its synthesis via a robust nucleophilic aromatic substitution reaction and its multiple points for chemical diversification make it an attractive building block for the creation of novel drug candidates. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in drug discovery and development programs.

References

-

ChemBK. This compound. Available from: [Link].

-

Supplementary Information. General information and experimental procedures. Available from: [Link].

- Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505.

- Singh, U. P., & Singh, R. K. Piperazine: A versatile pharmacophore in medicinal chemistry. Med Chem Res. 2020;29:1-24.

- Zhang, S., et al. Brigatinib, a novel anaplastic lymphoma kinase inhibitor. Cancer Letters. 2016;375(1):101-107.

-

PubChem. Brigatinib. Available from: [Link].

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available from: [Link].

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link].

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link].

-

ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available from: [Link].

-

PubMed Central. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Available from: [Link].

-

PubChem. Tert-butyl 2-amino-4-methylbenzoate. Available from: [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. US5229382A - 2-methyl-thieno-benzodiazepine - Google Patents [patents.google.com]

- 3. This compound | 1034975-35-3 [chemicalbook.com]

- 4. connectjournals.com [connectjournals.com]

- 5. 1034975-35-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(1034975-35-3) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Synthesis, Characterization, and Application of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate Derivatives and Analogues

Executive Summary

The tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate core represents a privileged scaffold in modern medicinal chemistry. Characterized by a substituted aminobenzoate ring linked to a functionalized piperazine moiety, this structure serves as a versatile building block for developing novel therapeutic agents. Derivatives and analogues have demonstrated significant potential across a spectrum of biological targets, including those associated with central nervous system (CNS) disorders and metabolic diseases.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering synthetic strategies, robust analytical characterization workflows, and a discussion of the structure-activity relationships (SAR) that drive the therapeutic potential of this chemical class.

The Core Moiety: Physicochemical Profile and Synthesis

The parent compound, this compound, is primarily utilized as a key intermediate in multi-step synthetic campaigns.[3] Its strategic design, featuring a reactive primary amine and a modifiable piperazine nitrogen, allows for extensive chemical elaboration.

| Property | Value | Source(s) |

| CAS Number | 1034975-35-3 | [4][5] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [6][7] |

| Molecular Weight | 291.39 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO) | [3] |

Foundational Synthetic Protocol

The synthesis of the core scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol outlines a common and reliable method.

Protocol 1: Synthesis of this compound

This procedure is based on the reaction between a protected 2-amino-4-nitrobenzoic acid and 1-methylpiperazine, followed by reduction of the nitro group. A more direct route involves the substitution of a halogen at the 4-position.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of tert-butyl 2-amino-4-fluorobenzoate (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO, 0.5 M), add 1-methylpiperazine (1.2 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

The choice of a non-nucleophilic base like K₂CO₃ is critical to prevent side reactions while facilitating the deprotonation of the piperazine, enhancing its nucleophilicity.

-

Heat the reaction mixture to 100-120 °C and monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours). The elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-rich ring.

-

After cooling to room temperature, pour the mixture into ice-water and extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Purification

-

The crude product is purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes to afford the pure title compound.

Strategies for Derivatization and Analogue Design

The therapeutic utility of this scaffold is unlocked through systematic structural modification. The primary points for derivatization are the 2-amino group and the N-methyl group of the piperazine ring.

Acylation of the 2-Amino Group

The aniline nitrogen is readily acylated to form amides, a common functional group in bioactive molecules. This transformation allows for the introduction of diverse side chains to probe interactions with biological targets.

Protocol 2: General Procedure for Amide Coupling

-

Dissolve this compound (1.0 equiv.) and a carboxylic acid of interest (1.1 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.). HATU is chosen for its high efficiency and low rate of racemization in chiral substrates.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Perform an aqueous workup, followed by purification via column chromatography or preparative HPLC to yield the desired amide derivative.

Modification of the Piperazine Moiety

The N-methyl group is a key determinant of physicochemical properties and receptor interactions. It can be removed and replaced with other alkyl or aryl groups. The use of a Boc-protected piperazine in the initial synthesis (instead of 1-methylpiperazine) provides a versatile handle for late-stage diversification after deprotection with an acid like trifluoroacetic acid (TFA).[8]

Structure-Activity Relationships (SAR) and Therapeutic Potential

Systematic modification of the core scaffold has led to the discovery of compounds with potent and selective biological activities. The piperazine and benzoate components are frequently found in compounds targeting the CNS.[2][9]

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity at serotonergic and dopaminergic receptors.[10] SAR studies have shown that the nature of the substituent on the distal piperazine nitrogen and the substitution pattern on the aromatic ring are critical for modulating receptor affinity and functional activity. For example, certain analogues have demonstrated anxiolytic-like and antidepressant-like effects, which have been linked to interactions with the 5-HT₁A receptor.[2][10]

Other Therapeutic Areas

The versatility of the scaffold extends beyond CNS targets. By replacing the benzoate ring with a benzothiazole system, potent agonists of the peroxisome proliferator-activated receptor δ (PPARδ) have been developed, highlighting a potential application in treating metabolic syndrome.[1] Further, related structures have been investigated as tyrosinase inhibitors and Hsp90 C-terminal-domain inhibitors.[8][9]

Table 1: Summary of Structure-Activity Relationships for Selected Analogues

| Structural Modification | Target/Activity | Key Finding | Reference(s) |

| Replacement of benzoate with benzothiazole | PPARδ Agonism | Enhances hydrophobic interactions in the binding site, leading to high potency for metabolic targets. | [1] |

| Varied N-piperazine substituents | 5-HT₁A Receptor Modulation | Modulates serotonergic pathways, leading to anxiolytic and antidepressant-like effects in preclinical models. | [2][10] |

| Acylation of the 2-amino group with substituted benzoyl groups | Tyrosinase Inhibition | The substitution pattern on the benzoyl ring directly impacts inhibitory potency against tyrosinase. | [9] |

| Introduction of N-benzyl groups | General CNS Activity | N-benzyl substitution on related scaffolds is a common strategy for exploring CNS targets. | [11] |

A Validated Workflow for Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount in drug development. A multi-technique approach is required for a self-validating characterization package.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A typical method involves a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). The final compound should exhibit >95% purity by peak area integration.[12][13]

Spectroscopic and Spectrometric Methods

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using an ESI source, is employed to confirm the elemental composition to within 5 ppm of the calculated value.[9][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation.

-

¹H NMR: Reveals the proton environment. For the core scaffold, one would expect to see characteristic signals for the aromatic protons, a singlet for the tert-butyl group (~1.5 ppm), and complex signals for the piperazine and N-methyl protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Characteristic stretches include N-H bands for the primary amine (~3300-3500 cm⁻¹) and a strong C=O stretch for the ester (~1700 cm⁻¹).[15]

Table 2: Expected Analytical Data for the Core Scaffold

| Technique | Expected Observation |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₆H₂₆N₃O₂⁺: 292.2020; found: 292.2020 ± 5 ppm |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.0 (d, 1H, Ar-H), ~6.2-6.4 (m, 2H, Ar-H), ~4.5-5.0 (br s, 2H, NH₂), ~3.3-3.5 (m, 4H, piperazine-H), ~2.5-2.7 (m, 4H, piperazine-H), ~2.35 (s, 3H, N-CH₃), ~1.55 (s, 9H, t-Butyl) |

| FT-IR (ATR) | ν ~3450, 3350 (N-H stretch), ~2970 (C-H stretch), ~1705 (C=O ester stretch), ~1620 (N-H bend), ~1250 (C-O stretch) cm⁻¹ |

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly tractable starting point for the discovery of novel small-molecule therapeutics. Its synthetic accessibility and the proven biological relevance of its derivatives make it an attractive core for further exploration. Future research should focus on expanding the diversity of substituents, performing comprehensive quantitative structure-activity relationship (QSAR) studies to build predictive models[16], and conducting thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of lead candidates to accelerate their path toward clinical development.

References

-

Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. Available at: [Link]

-

de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

ChemBK. (2024). This compound. ChemBK.com. Available at: [Link]

-

Buitrago, E., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 24(15), 2735. Available at: [Link]

-

Shah, B. A., et al. (2006). Synthesis, characterization, and analytical applications of O-substituted benzoic acid chelating resin. ResearchGate. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8, 1-5. Available at: [Link]

-

Mali, B., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. Available at: [Link]

-

Iovine, V., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1149. Available at: [Link]

-

PubChem. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. National Center for Biotechnology Information. Available at: [Link]

-

ChemUniverse. This compound. ChemUniverse.com. Available at: [Link]

-

Gabr, G. A., et al. (2019). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Journal of Chromatographic Science, 57(5), 387-394. Available at: [Link]

-

PubChem. Tert-butyl 2-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

de Freitas, R. L., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 285-295. Available at: [Link]

-

Tunoori, A. R., et al. (2015). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1318-1321. Available at: [Link]

-

Caspar, A. T., et al. (2017). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 9(10), 1515-1528. Available at: [Link]

-

Tu, Y., et al. (2022). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega, 7(4), 3748-3756. Available at: [Link]

Sources

- 1. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 1034975-35-3 [chemicalbook.com]

- 5. 1034975-35-3|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | C16H25N3O2 | CID 66735920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-methyl Piperazine-China N-methyl Piperazine Manufacturers & Suppliers | Made in China [m.made-in-china.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LJMU Research Online [researchonline.ljmu.ac.uk]

- 12. ijrsset.org [ijrsset.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS: 1034975-35-3). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research.[1][2] Due to the limited specific toxicity data for this compound, a conservative approach based on its chemical structure and information from analogous compounds is strongly advised.[1]

Compound Profile and Physicochemical Properties

This compound is an organic compound typically appearing as a white or off-white crystalline powder.[1] It is soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[1] Its primary application is as an intermediate in the synthesis of various drug candidates.[1]

| Property | Value | Source |

| CAS Number | 1034975-35-3 | [1][2] |

| Molecular Formula | C16H25N3O2 | [1][3] |

| Molecular Weight | 291.39 g/mol | [1][3] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol, chloroform, DMSO | [1] |

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling potentially hazardous chemical intermediates.[1][4][5]

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Fume Hood: All weighing, handling, and dissolution of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne particulates or vapors.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.[1][4][5]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially after direct contact with the compound.

-

Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider a chemically resistant apron.